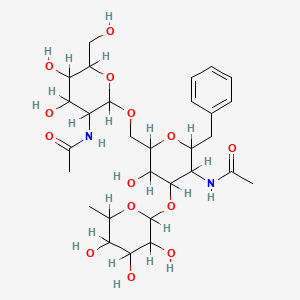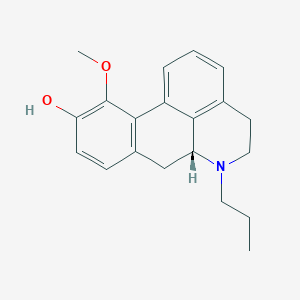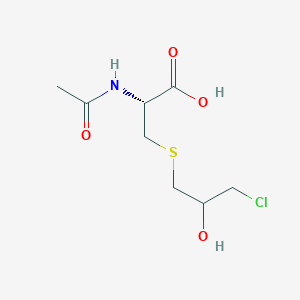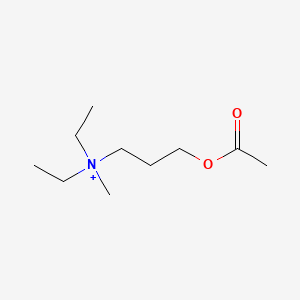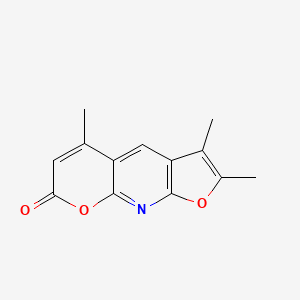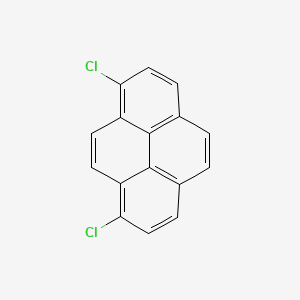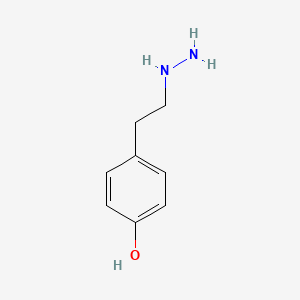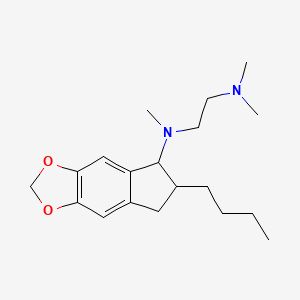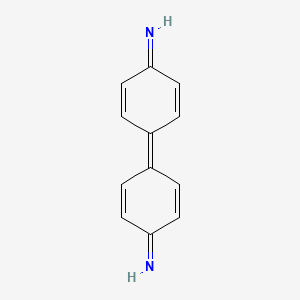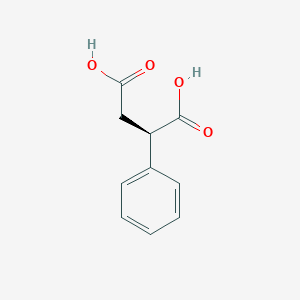
(R)-(-)-Phenylsuccinic acid
Vue d'ensemble
Description
®-(-)-Phenylsuccinic acid is an organic compound with the molecular formula C10H10O4 It is a chiral molecule, meaning it has a non-superimposable mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
®-(-)-Phenylsuccinic acid can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of phenylmaleic acid using a chiral catalyst. This method ensures the production of the desired enantiomer with high enantiomeric excess. Another method involves the resolution of racemic phenylsuccinic acid using chiral amines or other resolving agents.
Industrial Production Methods
In industrial settings, ®-(-)-Phenylsuccinic acid is often produced through the catalytic hydrogenation of phenylmaleic anhydride. This process involves the use of a chiral catalyst to ensure the selective production of the ®-enantiomer. The reaction is typically carried out under high pressure and temperature conditions to achieve optimal yields.
Analyse Des Réactions Chimiques
Types of Reactions
®-(-)-Phenylsuccinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylfumaric acid or other related compounds.
Reduction: Reduction reactions can convert it into phenylsuccinic anhydride or other derivatives.
Substitution: It can undergo substitution reactions where the carboxyl groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Substitution reactions typically involve reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Major Products Formed
Oxidation: Phenylfumaric acid, phenylmaleic acid.
Reduction: Phenylsuccinic anhydride, phenylbutyric acid.
Substitution: Various substituted phenylsuccinic acid derivatives.
Applications De Recherche Scientifique
®-(-)-Phenylsuccinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions and chiral recognition processes.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which ®-(-)-Phenylsuccinic acid exerts its effects depends on its specific application. In enzymatic reactions, it often acts as a substrate or inhibitor, interacting with the active site of the enzyme. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-(+)-Phenylsuccinic acid: The enantiomer of ®-(-)-Phenylsuccinic acid, with similar chemical properties but different biological activities.
Phenylfumaric acid: An isomer with a different arrangement of the carboxyl groups.
Phenylmaleic acid: Another isomer with distinct chemical and physical properties.
Uniqueness
®-(-)-Phenylsuccinic acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to act as a chiral building block makes it valuable in asymmetric synthesis and chiral resolution processes.
Propriétés
IUPAC Name |
(2R)-2-phenylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H,13,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFFZQQWIZURIO-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352942 | |
| Record name | (R)-(-)-Phenylsuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46292-93-7 | |
| Record name | (R)-(-)-Phenylsuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
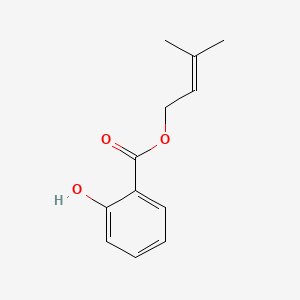
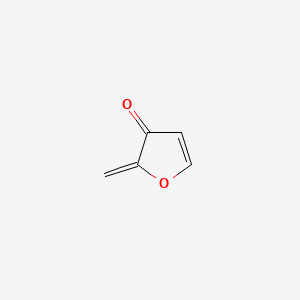
![(2s,5r,6r)-6-{[(2r)-2-{[(2,5-Dichloro-3,4-dihydroxybenzoyl)(3-hydroxypropyl)carbamoyl]amino}-2-phenylacetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1220629.png)
